6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile
Description
6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound characterized by a 1-oxaspiro[2.6]nonane core. The spiro system comprises a 3-membered oxygen-containing ring (1-oxa) fused to a 7-membered carbocyclic ring via a shared spiro carbon atom (denoted as [2.6] in its nomenclature). A linear propyl group (-CH₂CH₂CH₃) is attached at position 6, and a nitrile (-CN) functional group is present at position 2.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
6-propyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-2-4-10-5-3-7-12(8-6-10)11(9-13)14-12/h10-11H,2-8H2,1H3 |
InChI Key |
WFYPMKHHNUXFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC2(CC1)C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a nitrile source. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Varying Substituents
(a) 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile
- Structure : Features an isopropyl group (-CH(CH₃)₂) at position 6 instead of a linear propyl.
- Key Differences: Branching vs. Lipophilicity: The isopropyl group may marginally increase lipophilicity (logP) due to its branched hydrophobic structure.
(b) Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
- Structure : Substitutes the nitrile with an ethyl ester (-COOEt) and replaces the propyl group with a methyl (-CH₃) at position 4.
- Key Differences :
- Functional Group Reactivity : The ester group is less electron-withdrawing than the nitrile, altering electronic effects on the spiro system. Esters are prone to hydrolysis, whereas nitriles can undergo reduction or hydrolysis to carboxylic acids.
- Molecular Weight : Higher molecular weight (212.29 g/mol) due to the ester group and methyl substituent .
Analogues with Distinct Spiro Systems
(a) (2R,3R)-3-(1-Mesityl-1H-imidazole-2-carbonyl)spiro[4.4]nonane-2-carbonitrile
- Structure: Utilizes a spiro[4.4]nonane system (two 5-membered rings) instead of [2.6].
- Synthetic Methodology: This compound was synthesized via rhodium-catalyzed asymmetric [3+2] photocycloaddition, a method distinct from traditional acid-catalyzed routes used for simpler spiro systems .
Research Findings and Implications
Substituent Effects: Linear alkyl chains (e.g., propyl) may enhance molecular flexibility and accessibility in reactions compared to branched analogs.
Spiro System Influence :
- The [2.6] system’s 3-membered oxygen ring introduces strain, which could accelerate ring-opening reactions or participation in cycloadditions.
- Larger spiro systems (e.g., [4.4]) exhibit reduced strain and distinct conformational preferences, impacting binding in biological systems or material applications.
Synthetic Considerations: Acid-catalyzed methods (e.g., p-toluenesulfonic acid in 2-propanol, as in ) are common for spiro systems, while photocycloadditions () enable stereochemical control.
Biological Activity
6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by a spirocyclic framework and a nitrile functional group, suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration.
The molecular formula of this compound is with a molecular weight of 151.21 g/mol. The compound's structure includes an oxygen atom within the spirocyclic system and a nitrile group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1-Oxaspiro[2.6]nonane-2-carbonitrile |
| InChI Key | OPHREDJYBDGDQQ-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The nitrile group can participate in various chemical reactions, potentially influencing biological pathways through enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Properties: Some spirocyclic compounds have shown effectiveness against various bacterial strains.
- Neuroprotective Effects: Related compounds have demonstrated neurotrophic effects, enhancing neurite outgrowth in neuronal cultures.
A study on similar spirocyclic compounds reported significant neurotrophic activity, suggesting that this compound may also possess neuroprotective properties .
Case Studies and Research Findings
- Neurotrophic Activity:
-
Antimicrobial Activity:
- Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its antibacterial properties.
- Enzyme Interaction Studies:
Comparative Analysis
The biological activity of this compound can be compared to other spirocyclic compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 1-Oxaspiro[2.3]hexane | Moderate antimicrobial | Smaller ring size |
| Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane | Potential neuroprotective | Contains chlorine substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
